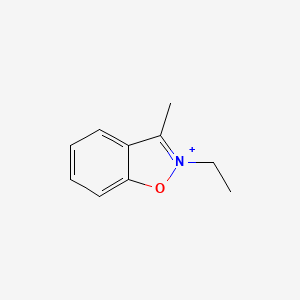

2-Ethyl-3-methyl-1,2-benzoxazol-2-ium

Description

Structure

3D Structure

Properties

CAS No. |

108086-98-2 |

|---|---|

Molecular Formula |

C10H12NO+ |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-ethyl-3-methyl-1,2-benzoxazol-2-ium |

InChI |

InChI=1S/C10H12NO/c1-3-11-8(2)9-6-4-5-7-10(9)12-11/h4-7H,3H2,1-2H3/q+1 |

InChI Key |

ZMEYCSALYCKDDI-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C(C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 3 Methyl 1,2 Benzoxazol 2 Ium and Its Derivatives

Strategies for the Construction of the Benzoxazolium Ring System

The formation of the benzoxazolium ring is a critical step in the synthesis of the target compound and its analogues. This typically involves the initial construction of a benzoxazole (B165842) core, followed by N-alkylation to yield the desired quaternary salt.

Cyclization Reactions in Benzoxazolium Salt Formation

The synthesis of the foundational benzoxazole ring can be achieved through various cyclization strategies. A prevalent method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. This reaction is often facilitated by dehydrating agents or proceeds under high-temperature conditions. Another effective approach is the intramolecular cyclization of o-halobenzanilides, which can be catalyzed by copper.

Recent advancements have focused on cascade reactions that form the benzoxazole ring in a single operational step. For instance, a method has been developed for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols using triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine. nih.gov This cascade process involves the activation of the amide, nucleophilic addition by the aminophenol, intramolecular cyclization, and subsequent elimination to yield the benzoxazole core. nih.gov

A proposed mechanism for this transformation begins with the reaction of the amide with Tf₂O to form a reactive amidinium salt intermediate. The amino group of the 2-aminophenol (B121084) then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and elimination to afford the final 2-substituted benzoxazole. nih.gov

The following table summarizes various cyclization strategies for the formation of benzoxazole derivatives:

| Starting Materials | Reagents/Catalysts | Key Features |

| 2-Aminophenols and Carboxylic Acids | Dehydrating agents (e.g., polyphosphoric acid) | Classic condensation method |

| o-Halobenzanilides | Copper catalysts | Intramolecular O-arylation |

| Tertiary Amides and 2-Aminophenols | Triflic anhydride (Tf₂O), 2-Fluoropyridine | Cascade reaction, mild conditions |

Alkylation and Quaternization Approaches for N-Substituted Benzoxazolium Salts

Once the benzoxazole ring is formed, the next crucial step is the introduction of an ethyl group at the nitrogen atom to form the quaternary benzoxazolium salt. This is typically achieved through N-alkylation, a quaternization reaction.

The quaternization of N-heterocycles, including benzoxazoles, is a well-established transformation. It involves the reaction of the heterocyclic nitrogen with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or ethyl bromide). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom.

For the synthesis of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, a pre-existing 3-methyl-1,2-benzoxazole would be reacted with an ethylating agent. The reaction conditions for such quaternizations can vary, but they are often carried out in a suitable solvent at elevated temperatures.

Recent research has also explored more advanced methods for the N-arylation of heterocycles, which can be adapted for N-alkylation. For example, copper-catalyzed direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts has been reported. rsc.org This methodology could potentially be extended to the N-ethylation of benzoxazoles.

Green Chemistry Protocols in Benzoxazolium Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including benzoxazoles and their derivatives.

Microwave-Assisted Synthesis of Benzoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The use of microwave irradiation for the synthesis of benzoxazole derivatives has been extensively reported. nih.govresearchgate.netnih.govrsc.orgacs.org This technique offers several advantages over conventional heating, including shorter reaction times, reduced energy consumption, and often, cleaner reaction profiles. nih.gov

The microwave-assisted synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with aldehydes or carboxylic acids. nih.govnih.gov The reaction can be performed under solvent-free conditions or in the presence of green solvents. For example, a solvent-free, microwave-assisted synthesis of 2,5-disubstituted benzoxazole derivatives using iodine as an oxidant has been developed, affording good to excellent yields in just 10 minutes. rsc.org

| Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| 2-amino-4-methylphenol and benzaldehyde | I₂ / K₂CO₃ | Microwave, 120°C, 10 min, solvent-free | 85 | rsc.org |

| 2-aminophenols and aromatic aldehydes | [CholineCl][oxalic acid] | Microwave, solvent-free | Good to excellent | acs.org |

Ionic Liquid Mediated Synthesis of Benzoxazolium Frameworks

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered to be green solvents due to their low vapor pressure, high thermal stability, and recyclability. They can act as both solvents and catalysts in organic reactions. The use of ionic liquids in the synthesis of benzoxazole frameworks has been shown to be an efficient and environmentally benign approach. researchgate.netrsc.org

For instance, the condensation of 2-aminophenol and aromatic aldehydes to form 2-phenylbenzoxazole (B188899) can be carried out in the inexpensive ionic liquid 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) under microwave irradiation and solvent-free conditions. researchgate.net This method offers advantages such as being non-toxic, non-corrosive, and providing high yields with simple work-up procedures. researchgate.net Furthermore, novel benzoxazolone-based ionic liquids have been developed to catalyze the synthesis of related benzothiazoles from 2-aminothiophenols and CO₂ under ambient conditions, highlighting the potential for ILs in C-heteroatom bond formation. rsc.org

Multi-component and Cascade Reactions Yielding Benzoxazolium Structures

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity, making them attractive from a green chemistry perspective.

While the direct synthesis of benzoxazolium salts via MCRs is not extensively documented, several multi-component and cascade reactions have been developed for the synthesis of the parent benzoxazole scaffold. A notable example is the synthesis of benzoxazole derivatives catalyzed by copper complexes capable of generating a phenoxyl radical complex. rsc.org This multi-component reaction proceeds under mild conditions.

Another innovative approach is the triphenylbismuth (B1683265) dichloride-promoted one-pot synthesis of 2-arylated and 2-alkylated benzoxazoles from 2-aminophenols and thioamides. beilstein-journals.org This method proceeds under mild conditions and affords the desired products in moderate to excellent yields. beilstein-journals.org Cascade reactions, such as the one described earlier involving the reaction of tertiary amides with 2-aminophenols, also provide an efficient route to the benzoxazole core. nih.gov These methodologies, while yielding neutral benzoxazoles, provide a rapid and efficient means to access the necessary precursors for subsequent quaternization to form benzoxazolium salts.

Synthetic Utility of Specific Precursors in Benzoxazolium Chemistry

The construction of the 3-methyl-1,2-benzoxazole core typically begins with ortho-substituted benzene (B151609) derivatives that possess the necessary functionalities for intramolecular cyclization. A common and effective strategy involves the cyclization of o-hydroxyaryl oximes. For the synthesis of a 3-methyl substituted derivative, a logical precursor is the oxime of an o-hydroxyaryl methyl ketone.

A representative reaction pathway involves the cyclization of 2'-hydroxyacetophenone (B8834) oxime. This precursor contains the requisite hydroxyl group and the methyl ketone-derived oxime positioned ortho to each other on the benzene ring. The cyclization to form the N-O bond is typically promoted by dehydrating agents or can be achieved through oxidative methods.

Table 1: Key Precursors for the Synthesis of 3-Methyl-1,2-benzoxazole

| Precursor Name | Chemical Structure | Role in Synthesis | Typical Reagents for Conversion |

|---|---|---|---|

| 2'-Hydroxyacetophenone | C₈H₈O₂ | Provides the benzene ring, the ortho-hydroxyl group, and the methyl ketone for oxime formation. | Hydroxylamine (NH₂OH) |

| 2'-Hydroxyacetophenone Oxime | C₈H₉NO₂ | Direct precursor for the 1,2-benzoxazole ring. Undergoes intramolecular cyclization. | Triflic anhydride (Tf₂O), Mesyl chloride (MsCl), Thionyl chloride (SOCl₂) chim.it |

| Ethylating Agent (e.g., Ethyl Iodide) | C₂H₅I | Source of the ethyl group for the N-alkylation (quaternization) of the 1,2-benzoxazole nitrogen. | Used in the final step after ring formation. |

Once the 3-methyl-1,2-benzoxazole intermediate is formed, the synthesis of the target cation, 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, is achieved through N-alkylation. This is a standard quaternization reaction where the lone pair of electrons on the benzoxazole nitrogen atom acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. This step introduces the ethyl group onto the nitrogen, creating the positively charged quaternary ammonium (B1175870) center.

The versatility of this synthetic approach is highlighted by the ability to introduce various substituents onto the benzoxazole ring. By starting with appropriately substituted o-hydroxyaryl ketones, a diverse library of 3-substituted-1,2-benzoxazolium salts can be generated. The choice of the final alkylating agent further expands the range of possible N-substituted derivatives.

While the synthesis of the more common 1,3-benzoxazole isomers often involves the condensation of 2-aminophenols with carbonyl compounds like aldehydes or carboxylic acids rsc.orgorganic-chemistry.orgbeilstein-journals.org, the synthesis of the 1,2-benzoxazole scaffold requires a different set of precursors designed for N-O bond formation chim.it. The utility of o-hydroxyaryl oximes as precursors is well-established for this purpose, providing a reliable route to the core structure needed for the final benzoxazolium salt chim.it.

Reaction Mechanisms and Reactivity Profiles of 2 Ethyl 3 Methyl 1,2 Benzoxazol 2 Ium

Mechanistic Investigations of Benzoxazolium Salt Transformations

The reactivity of benzoxazolium salts, including 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, can be understood through various mechanistic pathways, primarily categorized as ionic, radical, and those involving N-heterocyclic carbene (NHC) intermediates.

Ionic pathways are fundamental to the reactivity of benzoxazolium salts. The positively charged nature of the 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium cation renders the C2 carbon atom highly electrophilic. This characteristic facilitates nucleophilic attack at this position, which is a common initial step in many of its reactions.

One of the well-documented ionic pathways for related heterocyclic systems involves the condensation of carboxylic acids with 2-aminophenols in the presence of an ionic liquid, which can act as both a reaction medium and a promoter. researchgate.net This suggests that the formation of the benzoxazole (B165842) ring itself can proceed through ionic intermediates. Furthermore, the synthesis of benzoxazoles can be achieved through the reaction of 2-aminophenols with tertiary amides activated by triflic anhydride (B1165640). The proposed mechanism involves the formation of a highly reactive amidinium salt intermediate, which is then attacked by the nucleophilic amino group of the 2-aminophenol (B121084). nih.gov This is followed by an intramolecular cyclization, proceeding through a series of ionic intermediates. nih.gov

In a Brønsted acidic ionic liquid gel-catalyzed synthesis of benzoxazoles, the reaction mechanism is initiated by the protonation of the carbonyl oxygen of an aldehyde. acs.org This is followed by the nucleophilic attack of the amino group of a 2-aminophenol derivative, leading to the formation of an imine intermediate after dehydration. acs.org Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the imine carbon, proceeds through ionic transition states to yield the final benzoxazole product. acs.org

Recent research has shed light on the involvement of radical species in the transformations of benzoxazolium salts. A significant finding in this area is the observation of a radical-cation intermediate during the deprotonation of an N-2,6-diisopropylphenyl-substituted benzoxazolium tetrafluoroborate. nih.govresearchgate.net This deprotonation, carried out with sodium hydride (NaH), leads to the formation of an electron-rich diaminodioxaethylene, with the radical cation salt being a detectable intermediate in this redox reaction. nih.govresearchgate.net This discovery suggests that single-electron transfer (SET) processes can play a crucial role in the reactivity of benzoxazolium salts.

The involvement of radical intermediates is also evident in the photocatalytic radical cyclization of 2-substituted anilines with aldehydes to form benzoxazoles and benzothiazoles. researchgate.net Although this study does not directly involve a pre-formed benzoxazolium salt, it highlights the accessibility of radical pathways in the formation of the benzoxazole core. In the context of related benzazolo compounds, derivatives of benzazolo[3,2-a]quinolium salts can be reductively activated to react with thiols and oxygen, indicating the formation of radical intermediates. nih.gov

Furthermore, the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiols, catalyzed by chiral vanadyl complexes, proceeds through the generation of a thio radical from the benzoxazole-2-thiol. acs.org This thio radical then adds to the vinylarene to generate a benzylic radical intermediate. acs.org While this reaction does not start with a benzoxazolium salt, it demonstrates the stability and reactivity of radical species associated with the benzoxazole framework.

N-Heterocyclic carbenes (NHCs) are highly reactive intermediates that can be generated by the deprotonation of the corresponding azolium salts at the C2 position. While NHCs derived from imidazolium (B1220033) and benzimidazolium salts are well-established and widely used in organocatalysis and as ligands in organometallic chemistry, the formation and reactivity of NHCs from 1,2-benzoxazolium salts like 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium are less explored. pageplace.denih.gov

The general principle involves the removal of the acidic proton at the C2 position by a strong base to generate the carbene. For other azolium salts, this deprotonation is a common method for generating free NHCs or their metal complexes. researchgate.netznaturforsch.com In the case of 1,3-di(benzyloxy)imidazolium salts, a carbene can be generated using pyridine, which can then be trapped by sulfur or selenium. researchgate.net It is plausible that a similar deprotonation could occur with 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, although the stability and reactivity of the resulting carbene would be influenced by the specific electronic and steric properties of the 1,2-benzoxazole ring system.

Directed C-H Bond Functionalization Reactions Involving Benzoxazolium Scaffolds

The field of C-H bond functionalization aims to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to complex molecule synthesis. sigmaaldrich.combeilstein-journals.org Directing groups are often employed to control the regioselectivity of these transformations. nih.gov While there is extensive literature on the use of various directing groups, the specific use of a benzoxazolium scaffold as a directing group is not well-documented.

However, the benzoxazole moiety itself, which is structurally related to the benzoxazolium cation, can be involved in C-H functionalization reactions. For instance, carboxylic acids are known to be effective directing groups for the functionalization of C-H bonds. nih.govsemanticscholar.org It is conceivable that a carboxylic acid group appended to the benzoxazolium ring could direct the functionalization of a nearby C-H bond. The inherent positive charge of the benzoxazolium ring could also influence the electronic environment of the substrate, potentially affecting the regioselectivity of C-H functionalization reactions.

Nucleophilic and Electrophilic Reactivity Patterns of the 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium Cation

The reactivity of the 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium cation is dominated by its electrophilic nature. The positive charge is delocalized over the heterocyclic ring system, but the C2 carbon atom bears a significant partial positive charge, making it the primary site for nucleophilic attack.

Electrophilic Reactivity: The primary electrophilic site is the C2 carbon. Nucleophiles can add to this position, leading to ring-opening or the formation of adducts. The electrophilicity of the cation can be harnessed in various synthetic transformations. For instance, in the synthesis of 2-substituted benzoxazoles, an electrophilically activated tertiary amide is attacked by the nucleophilic 2-aminophenol. nih.gov

Nucleophilic Reactivity: While the cation itself is electrophilic, its deprotonated form, the corresponding N-heterocyclic carbene, would be a strong nucleophile. As discussed in section 3.1.3, if the NHC can be formed from 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, it would be expected to react with a wide range of electrophiles. The reactivity of related imidazolium salts with β-chloroethyl substituents showcases multiple reactive sites, including those amenable to nucleophilic substitution. researchgate.net

Influences of Substituents on Benzoxazolium Ring Reactivity

The electronic and steric effects of substituents on the benzoxazolium ring can significantly influence its reactivity. In 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, the ethyl group at the N2 position and the methyl group at the C3 position will have specific effects.

Electronic Effects: Electron-donating groups on the benzene (B151609) ring would increase the electron density of the ring system, potentially reducing the electrophilicity of the C2 carbon and making deprotonation to form the NHC more difficult. Conversely, electron-withdrawing groups would enhance the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack, and would also increase the acidity of the C2-H proton, facilitating NHC formation. In the asymmetric 1,2-methoxysulfenylation of styrenes using substituted 2-mercapto-benzoxazoles, it was observed that an electron-releasing methyl group on the benzoxazole ring improved the chemical yield and enantioselectivity, while electron-withdrawing chloro or bromo groups slowed down the reaction. acs.org

Steric Effects: The ethyl group at the N2 position and the methyl group at the C3 position will exert steric hindrance around the reactive C2 center. This steric bulk can influence the approach of nucleophiles and the stability of any intermediates formed. In the context of NHC formation, bulky substituents at the nitrogen atoms are known to increase the stability of the resulting carbene. The steric and electronic effects of substituents on the reactivity of related azole-based iodazinium salts have also been noted, where electron-deficient systems showed decreased reactivity. beilstein-journals.org

The following table summarizes the expected influence of different types of substituents on the reactivity of the benzoxazolium ring, based on general principles and findings from related heterocyclic systems.

| Substituent Type on Benzene Ring | Effect on C2 Electrophilicity | Effect on C2-H Acidity (NHC Formation) |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Decrease |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Increase | Increase |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzoxazolium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzoxazolium Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. researchgate.net For benzoxazolium salts, ¹H and ¹³C NMR, along with advanced 2D techniques, provide unambiguous evidence of the atomic connectivity and stereochemistry. researchgate.netipb.pt

The ¹H NMR spectrum of a benzoxazolium cation is expected to show distinct signals for the aromatic protons of the fused benzene (B151609) ring and the aliphatic protons of the substituents on the nitrogen and carbon atoms. The protons on the aromatic ring typically appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the positively charged heterocyclic ring.

For 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, the N-ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a pattern indicative of ethyl group spin-spin coupling. The C-methyl group at the 3-position would appear as a singlet. In related benzoxazole (B165842) structures, aromatic protons resonate at specific chemical shifts that are influenced by the electronic nature of the heterocyclic ring and any other substituents. nih.gov For example, in various 2-(nitrophenyl)-benzoxazole derivatives, the aromatic protons of the benzoxazole moiety are observed in the range of 7.30-8.00 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Benzoxazole Derivatives This table presents data from related compounds to illustrate typical chemical shifts.

| Compound | Solvent | Aromatic Protons (δ, ppm) | Aliphatic/Other Protons (δ, ppm) | Reference |

|---|---|---|---|---|

| Benzoxazole | - | H-2: 8.16, H-4: 7.74, H-5: 7.36, H-6: 7.36, H-7: 7.54 | - | ipb.pt |

| 2-(2-nitrophenyl)-benzoxazole | CDCl₃ | 7.41-7.45 (m), 7.62-7.66 (m), 7.80-7.85 (m) | Signals for 2-nitrophenyl group | rsc.org |

| 5-methyl-2-(4-chloro-2-nitrophenyl)-benzoxazole | CDCl₃ | 7.17 (dd), 7.42 (d), 7.53 (s) | 2.50 (s, CH₃) | rsc.org |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For a benzoxazolium salt like 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, distinct signals are expected for the aromatic carbons, the heterocyclic ring carbons, and the aliphatic substituent carbons. The C=N⁺ carbon (C3) would be significantly deshielded, appearing far downfield. The carbon atom at the ring junction (C3a and C7a) and the oxygen-bound carbon (C7a) also have characteristic chemical shifts.

In the parent benzoxazole, the C2 carbon resonates at approximately 152.7 ppm, while the aromatic carbons appear between 110 and 150 ppm. ipb.ptmdpi.com In the case of the target cation, the carbons of the N-ethyl group would appear in the upfield aliphatic region, as would the C3-methyl carbon.

Table 2: Representative ¹³C NMR Data for Benzoxazole Derivatives This table presents data from related compounds to illustrate typical chemical shifts.

| Compound | Solvent | Aromatic/Heterocyclic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Reference |

|---|---|---|---|---|

| Benzoxazole | - | 110.6, 119.5, 124.5, 124.6, 141.8, 150.6, 152.7 | - | ipb.pt |

| 2-(2-nitrophenyl)-benzoxazole | CDCl₃ | 111.1, 120.7, 125.1, 126.1, 127.8, 130.8, 133.0, 133.4, 141.6, 148.0, 150.1, 160.8 | - | rsc.org |

| 5-methyl-2-(4-chloro-2-nitrophenyl)-benzoxazole | CDCl₃ | 110.6, 120.9, 125.1, 127.6, 127.8, 133.1, 134.0, 135.0, 141.8, 148.0, 148.4, 161.4 | 21.6 (CH₃) | rsc.org |

For complex structures, one-dimensional NMR spectra can be insufficient for complete structural assignment due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity within the ethyl group and to assign the coupled protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. This would definitively link the ethyl and methyl proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the molecular fragments, such as confirming the attachment of the ethyl group to the nitrogen atom and the methyl group to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. wordpress.com

Vibrational Spectroscopy (FT-IR, FT-Raman) in Benzoxazolium Structural Characterization

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the ethyl and methyl groups are found between 3000-2850 cm⁻¹. mdpi.comscialert.net

C=N⁺ Stretching: The iminium bond within the benzoxazolium ring is a key feature. This vibration is expected to produce a strong band in the region of 1680-1640 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring stretching vibrations occur in the 1625–1430 cm⁻¹ range. mdpi.comesisresearch.org

C-O-C Stretching: The ether-like C-O-C linkage within the oxazole (B20620) ring typically shows asymmetric and symmetric stretching bands. For example, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, these are observed around 1144 cm⁻¹ and 1063 cm⁻¹, respectively. esisresearch.org

Table 3: General Vibrational Frequencies for Benzoxazole-Related Structures This table presents data from related compounds to illustrate typical vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | mdpi.com |

| Aliphatic C-H Stretch | 3000 - 2850 | scialert.net |

| C=N Stretch | 1672 - 1517 | esisresearch.org |

| C=C Aromatic Stretch | 1625 - 1430 | mdpi.com |

| C-O-C Asymmetric Stretch | ~1250 / ~1150 | esisresearch.org |

| C-O-C Symmetric Stretch | ~1070 | esisresearch.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a salt like 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the cation, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Plausible fragmentation pathways for the 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium cation would include:

Loss of the N-ethyl group as an ethyl radical (M⁺ - 29).

Loss of the C3-methyl group as a methyl radical (M⁺ - 15).

Cleavage of the heterocyclic ring, leading to smaller, stable charged fragments.

Analysis of these fragmentation patterns helps to confirm the identity and arrangement of the substituents on the benzoxazolium core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like benzoxazolium salts, the absorption bands are typically due to π→π* electronic transitions within the conjugated system.

The absorption spectrum of the parent benzoxazole shows two main band systems, one with an origin at 36,491 cm⁻¹ (~274 nm) and a more intense system with a maximum at 44,500 cm⁻¹ (~225 nm). rsc.org The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the solvent and the nature of substituents on the benzoxazolium ring. scielo.br Studies on various 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths in the UVA range, from 336 to 374 nm. scielo.brresearchgate.net The presence of the positive charge and alkyl substituents in 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium would influence the energy of the electronic transitions, and thus its characteristic λₘₐₓ values.

Computational Chemistry and Theoretical Studies of 2 Ethyl 3 Methyl 1,2 Benzoxazol 2 Ium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium are publicly available.

HOMO-LUMO Analysis and Molecular Orbital Theory

A HOMO-LUMO analysis for 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium has not been found in the surveyed literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

There are no available NBO analysis results for 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping data for 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is not available in the public domain.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Specific MD simulations concerning 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium have not been identified.

Quantum Chemical Calculations for Reaction Pathway Elucidation

There are no published quantum chemical calculations detailing the reaction pathways of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium.

Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Chemical Transformations

QSAR studies involving 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium in the context of chemical transformations are not documented in the available resources.

Should such studies be published in the future, a detailed article can be generated. At present, the requested information is not available.

Advanced Applications of Benzoxazolium Salts in Chemical Synthesis and Materials Science

Benzoxazolium Salts as Intermediates and Reagents in Organic Synthesis

Benzoxazolium salts are versatile compounds in organic synthesis, serving as both key synthetic targets and reactive intermediates. The synthesis of the benzoxazole (B165842) core itself is well-established, often involving the cyclization of 2-aminophenols with various precursors such as carboxylic acids, amides, or aldehydes. nih.gov Subsequent N-alkylation, for instance with an ethylating agent, yields the target N-alkyl benzoxazolium cation.

A primary role of benzoxazolium salts in modern synthesis is as stable precursors to N-heterocyclic carbenes (NHCs). beilstein-journals.org Upon deprotonation at the C2 position, a benzoxazolium salt generates a highly reactive benzoxazol-2-ylidene, a type of NHC. These carbenes are powerful nucleophiles and are widely employed in organocatalysis. researchgate.nettcichemicals.com

Beyond their role as carbene precursors, the benzoxazolium scaffold itself can act as a reagent. The electrophilic nature of the C2 carbon allows for nucleophilic attack, leading to ring-opening or substitution reactions that can be synthetically useful. For example, in an electrochemical process, benzoxazoles can undergo oxidative amination in the presence of tetraalkylammonium halides, demonstrating the reactivity of the core structure. acs.org In a related heterocyclic system, 2-(perfluoroalkylthio)benzothiazolium salts have been developed as deoxygenative reagents that can directly convert alcohols into perfluoroalkyl thioethers, showcasing how the activated azolium salt facilitates the transformation. beilstein-journals.org

The cationic nature of the 3-ethyl-2-methyl-1,3-benzoxazol-3-ium (B8746584) moiety makes it a valuable structure in coordination chemistry, where the positively charged nitrogen center can act as a Lewis acid binding site for various anions. smolecule.com

Catalytic Applications of Benzoxazolium Derivatives

The catalytic utility of benzoxazolium salts is predominantly linked to the generation of N-heterocyclic carbenes for organocatalysis and their incorporation as ligands in metal-based catalytic systems.

Benzoxazolium salts are prominent precursors for N-heterocyclic carbene (NHC) organocatalysis. The in situ generation of a benzoxazol-2-ylidene from its corresponding salt by a base initiates a catalytic cycle capable of facilitating a variety of chemical transformations. researchgate.net A cornerstone of NHC catalysis is the concept of "umpolung" or polarity inversion, most famously demonstrated in the benzoin (B196080) condensation. tcichemicals.comurfu.ru

In a typical catalytic cycle, the NHC nucleophilically attacks an aldehyde, forming a zwitterionic adduct known as the Breslow intermediate. This intermediate effectively functions as an acyl anion equivalent, a reactive species that is otherwise difficult to generate. researchgate.nettcichemicals.com This acyl anion equivalent can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

A notable application is the NHC-catalyzed intramolecular cyclization of aldimines, generated from 2-aminophenols and aldehydes, to synthesize 2-arylbenzoxazoles under mild, oxidative conditions. nih.govacs.org The reaction proceeds through the formation of an aza-Breslow intermediate, which is then oxidized to a key imidoyl azolium species before the final intramolecular cyclization furnishes the product. researchgate.netacs.org

| Reaction Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|

| Benzoin Condensation | Breslow Intermediate (Acyl Anion Equivalent) | α-Hydroxy Ketones | urfu.ru |

| Stetter Reaction | Breslow Intermediate (Acyl Anion Equivalent) | 1,4-Dicarbonyl Compounds | tcichemicals.com |

| Oxidative Annulation of Aldimines | Aza-Breslow Intermediate / Imidoyl Azolium | 2-Arylbenzoxazoles | nih.govacs.org |

| Transesterification | Acyl Azolium | Esters | researchgate.net |

Benzoxazole derivatives serve as effective ligands in the design of metal complexes for photocatalysis. mdpi.comnih.gov These complexes can absorb visible light, a feature enhanced by the presence of d-electron metal ions like Co(II), Cu(II), or Zn(II), and initiate redox reactions for applications such as the degradation of organic pollutants. mdpi.comresearchgate.net

The mechanism of action typically involves the metal complex absorbing a photon, which excites an electron to a higher energy level. This excited state can then interact with surrounding molecules like water or oxygen to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can break down complex organic molecules, like textile dyes, into simpler, less harmful substances. mdpi.com The benzoxazole ligand plays a crucial role in tuning the electronic properties and stability of the metal complex, including lowering the HOMO-LUMO energy gap to enable absorption of visible light. mdpi.com

For instance, cobalt(II/III) complexes incorporating benzoxazole-based Schiff base ligands have demonstrated significant photocatalytic activity in the degradation of the azo dye Acid Red 18 under visible light irradiation. mdpi.comresearchgate.net The efficiency of these complexes highlights the potential for developing new catalysts for environmental remediation.

| Catalyst | Reaction Condition | Apparent Rate Constant (k_app, min⁻¹) | Reference |

|---|---|---|---|

| Co(II/III)-Benzoxazole Complex | Visible Light + H₂O₂ | 0.0258 | mdpi.com |

| Commercial TiO₂ | Visible Light + H₂O₂ | 0.0105 | mdpi.com |

Development of Optoelectronic Materials and Fluorescent Probes Incorporating Benzoxazolium Units

The rigid, planar, and conjugated π-system of the benzoxazole core makes it an excellent scaffold for the development of fluorescent and optoelectronic materials. nih.govnih.gov These properties are exploited in applications ranging from organic light-emitting diodes (OLEDs) to sensitive fluorescent probes for biological and environmental sensing.

In the field of materials science, benzoxazole derivatives are used in the construction of OLEDs. For example, methyl-1,3-benzoxazole-2-carboxylate has been successfully employed as a ligand to complex with europium(III) ions. nih.gov The resulting complex serves as a highly efficient electroluminescent layer, emitting red light in OLED devices. nih.gov Other studies have investigated stylyl-substituted benzoxazoles as materials for the emission and hole-transport layers in OLEDs. researchgate.net

Benzoxazolium derivatives and their neutral counterparts are also foundational to the design of fluorescent probes. periodikos.com.brperiodikos.com.br These probes are engineered to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific analyte. This "turn-on" or "turn-off" response allows for the sensitive detection of various species.

Examples of such probes include:

Metal Ion Sensors: A rhodamine-based probe functionalized with a 2-aminobenzoxazole (B146116) unit was developed for the selective and reversible detection of Fe³⁺ ions, enabling fluorescent imaging in living cells. rsc.org

Biomolecule Probes: Benzoxazole-based molecules have been designed as fluorescent probes for DNA, where they can interact via intercalation or groove binding, leading to enhanced fluorescence emission. periodikos.com.brperiodikos.com.br Other probes have been synthesized for the detection of biothiols, such as glutathione (B108866) and cysteine. nih.gov

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Rhodamine-Benzoxazole | Fe³⁺ | Coordination-induced fluorescence "turn-on" | rsc.org |

| Oxazole (B20620) Yellow (YO) | DNA | Intercalation and fluorescence enhancement | periodikos.com.br |

| Benzothiazole-based (related structure) | Biothiols (GSH/Cys/Hcy) | Electrophilic addition and fluorescence enhancement | nih.gov |

Applications in Polymer Science and Textile Industry

The benzoxazole moiety is a key structural unit in the field of high-performance polymers. Polybenzoxazoles (PBOs) are a class of aromatic heterocyclic polymers renowned for their exceptional thermal stability, high mechanical strength, and chemical resistance. researchgate.netresearchgate.net These properties make them suitable for demanding applications in the aerospace and electronics industries.

The synthesis of PBOs is typically a two-step process. First, a soluble precursor, poly(o-hydroxyamide) (PHA), is prepared through the low-temperature polycondensation of a bis(o-aminophenol) monomer with an aromatic dicarboxylic acid chloride. researchgate.nettandfonline.com This precursor polymer is then processed into a desired form (e.g., fiber or film) and subsequently converted into the final PBO via thermal cyclocondensation, which involves eliminating water to form the rigid oxazole rings. researchgate.nettandfonline.com PBOs are utilized as redistribution layers (RDL) in advanced semiconductor packaging due to their excellent insulation properties and thermal stability. tandfonline.com

In the textile industry, benzoxazole derivatives find a primary application as fluorescent whitening agents, also known as optical brighteners. researchgate.net These compounds are applied to fabrics, particularly polyesters, to enhance their whiteness. They function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This blue emission counteracts any natural yellowing of the material, resulting in a brighter, whiter appearance. researchgate.net While many dyes used for polyester (B1180765) are disperse dyes georgeweil.com, the unique photophysical properties of benzoxazoles make them particularly suited for this brightening application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.